REACTION_CXSMILES
|
Cl.[C:2]1([CH2:12][CH2:13][NH2:14])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH:21]1([C:25](Cl)=[O:26])[CH2:24][CH2:23][CH2:22]1>O.C(Cl)(Cl)Cl>[C:2]1([CH2:12][CH2:13][NH:14][C:25]([CH:21]2[CH2:24][CH2:23][CH2:22]2)=[O:26])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3.4,6.7|
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC2=CC=CC=C12)CCN
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
water chloroform
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added with magnetic stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled in an ice bath
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CCNC(=O)C1CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |